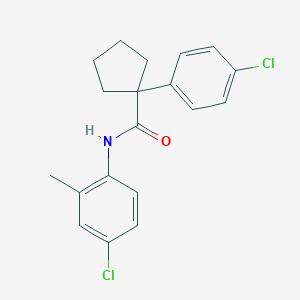![molecular formula C18H15Cl2IN2O3 B4732487 2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4732487.png)
2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide
Descripción general
Descripción
2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, one iodine atom, and a morpholine-4-carbonyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with 4-iodo-2-(morpholine-4-carbonyl)benzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide: This compound is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity.
2,4-dichloro-N-[4-iodo-2-(piperidine-4-carbonyl)phenyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2,4-dichloro-N-[4-iodo-2-(pyrrolidine-4-carbonyl)phenyl]benzamide: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine-4-carbonyl group in this compound imparts unique properties, such as increased solubility and specific binding interactions, making it distinct from its analogs.
Propiedades
IUPAC Name |
2,4-dichloro-N-[4-iodo-2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2IN2O3/c19-11-1-3-13(15(20)9-11)17(24)22-16-4-2-12(21)10-14(16)18(25)23-5-7-26-8-6-23/h1-4,9-10H,5-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGHCNTYGTORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B4732408.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4732416.png)

![4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B4732425.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4732441.png)
![N-[3-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4732449.png)
![N'-[1-(1-adamantyl)propylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4732464.png)

![(5E)-1-(4-chlorophenyl)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4732474.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4732480.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4732482.png)
![N-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4732493.png)
![1-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}piperidine](/img/structure/B4732501.png)
![N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B4732523.png)
